(3-Cyclopropoxypyridine-2,6-diyl)dimethanamine
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Overview
Description
(3-Cyclopropoxypyridine-2,6-diyl)dimethanamine is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol This compound is characterized by the presence of a cyclopropoxy group attached to a pyridine ring, with two methanamine groups at the 2 and 6 positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropoxypyridine-2,6-diyl)dimethanamine typically involves the reaction of 3-cyclopropoxypyridine with formaldehyde and ammonia under controlled conditions. The reaction proceeds through a Mannich-type reaction, where the formaldehyde acts as a methylene donor, and ammonia provides the amine groups. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The product is then purified through crystallization or distillation to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: (3-Cyclopropoxypyridine-2,6-diyl)dimethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into its reduced amine form.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3-Cyclopropoxypyridine-2,6-diyl)dimethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (3-Cyclopropoxypyridine-2,6-diyl)dimethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
(3-Cyclopropoxypyridine-2,5-diyl)dimethanamine: Similar structure but with methanamine groups at the 2 and 5 positions.
(3-Cyclopropoxypyridine-2,4-diyl)dimethanamine: Similar structure but with methanamine groups at the 2 and 4 positions.
Uniqueness: (3-Cyclopropoxypyridine-2,6-diyl)dimethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15N3O |
---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
[6-(aminomethyl)-5-cyclopropyloxypyridin-2-yl]methanamine |
InChI |
InChI=1S/C10H15N3O/c11-5-7-1-4-10(9(6-12)13-7)14-8-2-3-8/h1,4,8H,2-3,5-6,11-12H2 |
InChI Key |
GPNBOVVVECABQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=C(C=C2)CN)CN |
Origin of Product |
United States |
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